molecular formula C23H29N5O3 B11004631 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide

Cat. No.: B11004631
M. Wt: 423.5 g/mol
InChI Key: MSJNNZLABMWQMQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a piperazine ring, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinecarboxamide linkage.

    Attachment of the dimethoxyphenyl group: Finally, the dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, using a suitable electrophile such as a halogenated dimethoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the benzimidazole and piperazine moieties.

    N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound contains a similar phenylethyl group but has a different core structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperazinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole and piperazine rings, along with the dimethoxyphenyl group, allows for a wide range of chemical reactivity and potential interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C23H29N5O3/c1-26-19-7-5-4-6-18(19)25-22(26)27-12-14-28(15-13-27)23(29)24-11-10-17-8-9-20(30-2)21(16-17)31-3/h4-9,16H,10-15H2,1-3H3,(H,24,29)

InChI Key

MSJNNZLABMWQMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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